Product packaging for N-Tetradecane-D30(Cat. No.:CAS No. 204244-81-5)

N-Tetradecane-D30

Cat. No.: B167099
CAS No.: 204244-81-5
M. Wt: 228.57 g/mol
InChI Key: BGHCVCJVXZWKCC-XMMAUIQQSA-N
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Description

Significance of Deuterated n-Alkanes as Isotopic Probes in Advanced Scientific Disciplines

Deuterated n-alkanes, such as N-Tetradecane-D30, are indispensable as isotopic probes across a spectrum of advanced scientific disciplines. The substitution of hydrogen with deuterium (B1214612) results in subtle yet significant changes in molecular properties, primarily due to the larger mass of deuterium. This mass difference influences vibrational amplitudes, leading to slightly lower average volumes and polarizabilities for bonds involving deuterium. cchmc.org These characteristics enable deuterated compounds to act as powerful investigative tools, providing insights into molecular interactions and processes that are otherwise challenging to observe. cchmc.org

One of the primary applications of this compound is in Nuclear Magnetic Resonance (NMR) Spectroscopy . It is frequently employed as a reference standard, allowing for accurate quantification and identification of compounds in complex mixtures. guidechem.com Deuterium-induced NMR isotope shifts of quaternary carbon resonances are utilized to quantify the degree of isotope labeling at specific molecular sites in non-specifically deuterated molecules. researchgate.net Furthermore, deuterated solvents are routinely used in NMR spectroscopy for the structural characterization of organic compounds, as deuterium does not produce interfering signals in proton NMR spectra. acs.org

In Mass Spectrometry (MS) Analysis , the isotopic labeling of this compound facilitates accurate quantification and identification of compounds within intricate mixtures. guidechem.com Deuterated compounds are widely used as internal standards in quantitative mass spectrometry, providing a reliable basis for analytical measurements. acs.org

Neutron studies , including neutron diffraction and reflectometry, heavily rely on deuterated materials. The incorporation of deuterium allows for precise control over the neutron scattering contrast of organic molecules and significantly reduces the incoherent scattering background typically associated with hydrogen. researchgate.net This capability is crucial for elucidating molecular structures and dynamics in various systems.

In the realm of Environmental Analysis , this compound is applied to study organic pollutants in the air and other environmental matrices. guidechem.comisotope.comethz.ch Its stable isotopic signature allows researchers to track the fate and transport of hydrocarbons in environmental systems.

Within Petroleum Research , the hydrogen compound-specific isotope analysis (CSIA) of n-alkanes provides critical information regarding the extent of thermal maturation and other physical processes affecting oils and condensates. epcmholdings.com Isotopes serve as valuable tracers for understanding the source origin of oil families, supporting long-term field exploration, development planning, and potentially production monitoring. epcmholdings.com

In Biological and Medicinal Chemistry , stable heavy isotopes like deuterium are incorporated into drug molecules as tracers for quantitative analysis during drug development. acs.orgchemsrc.com Deuteration has garnered considerable attention for its potential to modify the pharmacokinetic (PK) and metabolic profiles of drugs. acs.orgchemsrc.com By altering the kinetic isotope effect on oxidative metabolism, particularly by cytochrome P450 enzymes, deuteration can enhance metabolic stability, potentially allowing for lower drug doses and improved therapeutic outcomes. acs.orgresearchgate.net Deuterated amino acids are also instrumental in biochemistry for evaluating enzyme mechanisms and tracing metabolites through biosynthetic pathways. researchgate.net

The unique properties of this compound and other deuterated n-alkanes make them indispensable tools for probing molecular interactions and processes across diverse scientific fields.

Historical Context and Evolution of Research Applications for this compound

The utility of this compound is rooted in the broader historical development and increasing sophistication of isotopic labeling techniques. The concept of using isotopes as tracers in chemical and biological systems has evolved significantly over time, driven by the demand for more precise analytical and mechanistic insights. acs.orgchemsrc.com

Initially, the non-deuterated counterpart, n-tetradecane (C14H30), found applications as a reference material in gas chromatographic analysis, a solvent, and in various organic synthesis procedures. fishersci.cafishersci.noatamanchemicals.com It was also used to investigate the thermodiffusion behavior of microemulsion droplets, highlighting its early role in physical chemistry studies. fishersci.cafishersci.noatamanchemicals.com

The specific development and widespread adoption of perdeuterated n-alkanes like this compound followed advancements in deuteration methodologies. Techniques such as hydrogen isotope exchange (HIE) and nanocatalyzed HIE have been pivotal in enabling the efficient and selective incorporation of deuterium into organic molecules. acs.org For instance, the complete deuteration of complex organic molecules using specific catalysts like platinum on carbon (Pt/C) under controlled conditions (e.g., higher temperatures and deuterium excess) demonstrates the progression towards highly precise deuteration methods. researchgate.net

The evolution of analytical techniques, particularly NMR and MS, played a crucial role in establishing this compound as a standard isotopic probe. Its use as a stable isotope-labeled compound in these spectroscopic methods underscores the shift towards leveraging isotopic purity for enhanced analytical precision and the elucidation of complex chemical structures and mixtures. guidechem.com

The expansion of research applications for this compound into fields like environmental analysis and petroleum research signifies a natural progression from fundamental chemical understanding to addressing more complex, real-world scientific and industrial challenges. This evolution reflects a continuous drive to utilize the unique attributes of deuterated compounds for advanced scientific inquiry.

Table 1: Key Physical Properties of this compound

PropertyValue
Molecular FormulaC14D30
Molecular Weight228.57 g/mol
CAS Number204244-81-5
AppearanceColorless liquid
Melting Point5.5 °C (41.9 °F)
Boiling Point253.9 ± 3.0 °C at 760 mmHg
Density0.8 ± 0.1 g/cm³
Flash Point99.4 ± 0.0 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H30 B167099 N-Tetradecane-D30 CAS No. 204244-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-triacontadeuteriotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-14H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCVCJVXZWKCC-XMMAUIQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isotopic Fidelity of N Tetradecane D30

Advanced Synthetic Pathways for Perdeuterated Aliphatic Hydrocarbons

The synthesis of perdeuterated aliphatic hydrocarbons like N-Tetradecane-D30 involves specialized methods designed to replace all protium (B1232500) (¹H) atoms with deuterium (B1214612) (²H or D). These methods often start with either a fully elaborated carbon skeleton that undergoes hydrogen-deuterium (H-D) exchange or build the molecule from smaller, pre-deuterated precursors.

Common synthetic strategies include:

Catalytic Hydrogen-Deuterium (H-D) Exchange: This method involves treating the non-deuterated hydrocarbon with a deuterium source, such as heavy water (D₂O) or deuterium gas (D₂), in the presence of a catalyst. Catalysts like palladium on carbon (Pd/C) can facilitate the exchange of hydrogen atoms for deuterium atoms on the alkane chain. The efficiency of the exchange depends on factors like temperature, pressure, and catalyst activity. For complete deuteration of a long-chain alkane like n-tetradecane, harsh conditions and prolonged reaction times may be necessary.

Reductive Deuteration of Unsaturated Precursors: A more common and often more efficient method is the catalytic deuteration of an unsaturated precursor. This can involve starting with a tetradecene or tetradecyne species and treating it with D₂ gas over a catalyst (e.g., Pd, Pt, or Ni). The deuterium atoms add across the double or triple bonds, creating the saturated, deuterated alkane. Another approach is the reduction of a deuterated fatty acid, such as perdeuterated myristic acid. A method for preparing n-tetradecane involves the hydrogenation of tetradecanoic acid using a palladium/carbon nanotube catalyst, a process that can be adapted for deuteration by using a deuterium source instead of hydrogen.

Dehalogenation Deuteration: This pathway involves the synthesis of a polyhalogenated tetradecane (B157292), which is then treated with a deuterium source and a reducing agent. For example, a perdeuterated alkane can be formed through the dehalogenation of a corresponding perhalogenated compound using a deuterium source like D₂O.

Synthetic Method Precursor Deuterium Source Key Features
Catalytic H-D Exchangen-TetradecaneD₂O or D₂Involves direct exchange on the final carbon skeleton; may require harsh conditions for full deuteration.
Reductive DeuterationUnsaturated Hydrocarbons (e.g., Tetradecene) or Functionalized Alkanes (e.g., Tetradecanoic Acid)D₂High efficiency and control over deuterium incorporation at specific sites (formerly unsaturated carbons).
Dehalogenation DeuterationPolyhalogenated n-TetradecaneD₂OInvolves replacement of halogen atoms with deuterium, offering an alternative pathway to the target molecule.

Isotopic Enrichment Techniques and Strategies for Deuterium Incorporation

Achieving high isotopic fidelity in this compound (i.e., ensuring all 30 hydrogen positions are occupied by deuterium) is paramount. Isotopic enrichment refers to the percentage of a specific isotope at a particular labeled position in a molecule. The strategies to maximize this enrichment are central to the synthesis.

The choice of deuterium source is fundamental. High-purity heavy water (D₂O) and deuterium gas (D₂) are essential starting materials. Methods for enriching deuterium often begin with the separation of D₂O from ordinary water, which can be achieved through techniques like multi-stage electrolysis or distillation. Laser isotope separation is another advanced method used for enriching deuterium in source materials, which involves selectively exciting and decomposing organic molecules containing deuterium using tuned infrared lasers.

To drive the deuteration reactions to completion, several strategies are employed:

Use of Excess Deuterated Reagent: Applying a large molar excess of the deuterium source (e.g., D₂O) helps to shift the reaction equilibrium towards the fully deuterated product.

Repetitive Exchange Cycles: The substrate may be subjected to multiple rounds of the deuteration reaction. After each cycle, the partially deuterated product is isolated and re-subjected to the reaction conditions with a fresh supply of the deuterium source.

Catalyst Selection: The choice of catalyst is crucial for efficient H-D exchange. Systems based on palladium, platinum, or nickel have shown high activity in promoting deuteration. For instance, a palladium catalyst supported on carbon in the presence of D₂O and aluminum can generate D₂ gas in situ, facilitating efficient H-D exchange.

Analytical Assessment of Isotopic Purity and Deuterium Distribution in this compound

Determining the isotopic purity and confirming the uniform distribution of deuterium in the final product is a critical step that relies on sophisticated analytical methods. The primary goal is to quantify the percentage of this compound relative to partially deuterated isotopologues (e.g., C₁₄D₂₉H₁, C₁₄D₂₈H₂, etc.).

The principal techniques used for this assessment are:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with techniques like electrospray ionization (ESI), is a powerful tool for determining isotopic purity. By comparing the mass spectrum of the deuterated compound with its non-deuterated analogue, a clear shift in the molecular ion peak is observed. The relative abundances of the different H/D isotopologue ions (D₀ to D₃₀) can be used to calculate the isotopic purity with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for assessing deuteration.

¹H NMR (Proton NMR): In a sample of high isotopic purity, the proton signals should be virtually absent. The presence of residual proton signals can be used to quantify the level of incomplete deuteration.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It confirms the presence of deuterium on the carbon skeleton and can provide information about the distribution of deuterium atoms throughout the molecule.

Quantitative NMR (qNMR): A combination of ¹H and ²H NMR can be used as a robust strategy to precisely determine the isotopic abundance in both partially and fully labeled compounds.

Analytical Technique Information Provided Advantages
High-Resolution Mass Spectrometry (HR-MS) Molecular weight, isotopic distribution, and calculation of isotopic purity from relative ion abundances. High sensitivity, rapid analysis, requires very low sample amounts.
¹H NMR Detects and quantifies residual non-deuterated sites. Provides direct evidence for the absence (or presence) of protons.
²H NMR Confirms the presence and chemical environment of deuterium atoms. Directly probes the incorporated isotope.

Analytical Methodological Applications of N Tetradecane D30

Role as an Internal Standard in Quantitative Chromatographic and Spectrometric Analysis

N-Tetradecane-D30 is a deuterated form of the n-alkane tetradecane (B157292), meaning the 30 hydrogen atoms (protium) have been replaced by their stable isotope, deuterium (B1214612). This isotopic labeling is pivotal to its primary application in analytical chemistry as an internal standard. In quantitative analysis, an internal standard is a known amount of a compound, distinct from the analyte, added to a sample. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response.

Deuterated standards like this compound are ideal because they share nearly identical physical and chemical properties—such as boiling point, polarity, and chromatographic retention time—with their non-deuterated (protium) counterparts. However, due to the mass difference between deuterium and protium (B1232500), they are easily distinguished by a mass spectrometer. This allows the standard to co-elute with similar analytes during chromatography, experiencing similar matrix effects and analytical variability, while providing a distinct mass signal for quantification. This ensures a high degree of precision and accuracy in the final measurement of the target analyte's concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This compound is frequently employed as an internal standard in GC-MS methodologies to enhance quantitative accuracy.

Quantification of n-Alkanes and Related Hydrocarbons in Complex Matrices

This compound is a key component in analytical methods developed for the precise quantification of n-alkanes and related isoprenoid hydrocarbons in complex biological and environmental samples. In a validated GC-MS method for determining hydrocarbons in fish muscle tissue, a suite of seven deuterated n-alkanes, including this compound, was used as internal standards. The near-identical chemical behavior of the deuterated standard ensures it accurately reflects the analytical behavior of the target n-alkanes from extraction to detection.

In this application, this compound was specifically used to quantify its direct counterpart, n-tetradecane (C14). However, a suite of deuterated alkanes is often used where each standard is assigned to quantify a specific range of analytes that have the closest retention times, as illustrated in the table below.

Table 1: Assignment of Deuterated Internal Standards for Quantification of n-Alkanes and Isoprenoids

Deuterated Internal StandardTarget Analytes Quantified
n-Dodecane-d26 (n-C12)n-C10, n-C11, n-C12, n-C13
This compound (n-C14)n-C14
n-Pentadecane-d32 (n-C15)n-C15
n-Hexadecane-d34 (n-C16)n-C16, n-C17, Pristane (B154290), n-C18, Phytane, n-C19
n-Eicosane-d42 (n-C20)n-C20, n-C21, n-C22, n-C23
n-Tetracosane-d50 (n-C24)n-C24, n-C25, n-C26, n-C27, n-C28, n-C29
n-Triacontane-d62 (n-C30)n-C30, n-C31, n-C32, n-C33, n-C34, n-C35
Data sourced from a study on hydrocarbon analysis in fish tissue.
Application in Petroleum Hydrocarbon Analysis for Environmental Contamination Studies

The analysis of petroleum hydrocarbons is critical for environmental monitoring, particularly in the context of oil spills and site contamination. GC-MS methods are standard for characterizing the complex mixture of compounds found in crude oil and refined products. The use of deuterated internal standards, such as this compound, is integral to these methods for accurately quantifying total petroleum hydrocarbons (TPH) and specific compound classes like n-alkanes and isoprenoids (e.g., pristane and phytane).

By spiking environmental samples (e.g., water, soil, biological tissues) with a known concentration of this compound and other deuterated alkanes, analysts can correct for matrix interferences and variations in extraction efficiency. This ensures that data on the extent of hydrocarbon contamination is reliable, which is essential for risk assessment and guiding remediation efforts.

Determination of Specific Organic Compounds (e.g., Mercaptans, Sesquiterpenes)

While this compound is primarily documented for the analysis of alkanes and related petroleum hydrocarbons, the principles of its use as an internal standard are applicable to other classes of volatile and semi-volatile organic compounds analyzed by GC-MS.

Mercaptans: These sulfur-containing organic compounds can be analyzed by GC-MS, often with a sulfur-selective detector. For quantitative methods, a robust internal standard is necessary. A deuterated alkane like this compound could serve this purpose, provided its chromatographic behavior is suitable for the specific mercaptans being analyzed and it does not suffer from isobaric interference.

Sesquiterpenes: These C15 hydrocarbons are a diverse class of natural products responsible for the aroma of many plants and essential oils. Their analysis by GC-MS relies on accurate quantification to profile essential oils or study plant biochemistry. While other compounds like trans-caryophyllene or deuterated terpene analogs are sometimes used as internal standards, a deuterated alkane like this compound could be a viable alternative, especially when analyzing a wide range of terpenes where a non-terpene standard is preferred to avoid co-elution with minor target analytes.

Specific literature detailing the use of this compound for mercaptan or sesquiterpene analysis is not prominent; however, its stability and elution characteristics make it a theoretically suitable candidate for such applications.

Method Validation and Performance Evaluation

Method validation is a critical process to ensure an analytical method is reliable, reproducible, and fit for its intended purpose. This compound plays a crucial role in the validation of GC-MS methods for hydrocarbon analysis. Its use allows for the rigorous assessment of several key performance metrics:

Response Factors: The relative response factor (RRF) is calculated by comparing the instrument's response to the analyte against the response to the internal standard. This compound provides a stable reference point to calculate RRFs for n-tetradecane and other nearby eluting hydrocarbons.

Linearity: To establish linearity, a series of calibration standards containing varying concentrations of the target analytes and a constant concentration of the internal standard are analyzed. The use of this compound helps to normalize the response, ensuring that the resulting calibration curves accurately reflect the relationship between concentration and instrument signal. In one study, calibration curves generated using this principle showed excellent linearity, with correlation coefficient (R²) values ranging from 0.987 to 0.999 for a wide range of n-alkanes.

Detection and Quantification Limits: The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The stability and predictability provided by an internal standard like this compound contribute to more accurate and lower detection limits by minimizing the impact of baseline noise and instrument variability.

Table 2: Typical GC-MS Method Parameters Incorporating Deuterated Internal Standards

ParameterCondition
InstrumentGas Chromatograph (HP6890) with Mass Selective Detector (HP5973)
ColumnHP5-MS (30 m x 0.25 mm id, 0.25 µm film thickness)
Carrier GasHelium at 0.7 ml/min (constant flow)
InjectionAutomated cool on-column
Oven ProgramInitial 50°C (hold 3 min), ramped to final temperature
Detection ModeSelected Ion Monitoring (SIM)
Parameters are based on a validated method for n-alkane analysis.

Advanced Hyphenated Techniques Incorporating this compound (e.g., GC×GC-TOFMS)

Comprehensive two-dimensional gas chromatography (GC×GC) is an advanced analytical technique that provides significantly enhanced separation capacity compared to conventional one-dimensional GC. It is particularly powerful for analyzing highly complex mixtures such as petroleum. In a GC×GC system, effluent from a primary column is systematically trapped, re-focused, and injected onto a second, shorter column with a different stationary phase for an additional separation.

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), the technique (GC×GC-TOFMS) combines superior chromatographic resolution with high-speed mass spectrum acquisition, making it an unparalleled tool for characterizing complex samples.

In such advanced applications, the role of an internal standard remains critical. A deuterated standard like this compound would be added to the sample to provide a reliable anchor point within the two-dimensional chromatogram. Its presence allows for correction of instrumental variability and matrix effects, which is crucial for achieving accurate quantification of target compounds within the complex data sets generated by GC×GC-TOFMS. The use of internal standards is essential for validating quantitative GC×GC methods and ensuring that the data is robust and reproducible.

Integration into Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Methodologies

The integration of non-polar compounds like this compound into Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) methodologies presents analytical challenges due to their inherent lack of ionizable functional groups. Standard ionization techniques such as electrospray ionization (ESI) are generally ineffective for saturated hydrocarbons. However, advancements in alternative ionization sources, particularly Atmospheric Pressure Chemical Ionization (APCI), have enabled the analysis of such molecules by LC-MS.

In APCI-MS, the analysis of saturated hydrocarbons can be successfully achieved by using a hydrocarbon solvent, such as hexane, as the mobile phase, which also serves as the APCI reagent. This method facilitates the ionization of non-polar analytes like n-tetradecane, generating various abundant ions such as [M+H]⁺, M⁺•, [M-H]⁺, and [M-2H]⁺• with minimal fragmentation. Research has demonstrated the successful analysis of multi-component n-alkane mixtures, including n-tetradecane, using online APCI-MS, proving its viability for quantifying these compounds in complex streams. The development of these specialized UHPLC-APCI-MS methods allows for the use of deuterated alkanes like this compound as internal standards, providing a pathway for quantitative analysis of hydrocarbons that are not amenable to traditional gas chromatography.

Optimization of Analytical Protocols in Diverse Sample Environments

This compound plays a critical role as an internal standard in the optimization of analytical protocols for hydrocarbon quantification in complex matrices. A key strategy involves introducing the deuterated standard at the very beginning of the sample preparation workflow. By spiking the sample with this compound prior to extraction, it undergoes the identical procedural steps as the target native analytes. This approach ensures that any loss of analyte during extraction, cleanup, and concentration steps is accurately accounted for, thereby improving the precision and accuracy of the final measurement.

In the analysis of hydrocarbons in biological tissues, such as fish muscle, a robust extraction process involving reflux saponification followed by liquid-liquid extraction is often employed. This compound, along with other deuterated alkanes, is added to the tissue sample before the addition of methanolic sodium hydroxide (B78521) and subsequent refluxing. This comprehensive extraction is necessary to break down the lipid-rich matrix and release the embedded hydrocarbons. The subsequent cleanup and fractionation steps, designed to remove interfering compounds, are also monitored by the recovery of the internal standard. The choice of extraction and cleanup method is tailored to the specific matrix and the hydrocarbon range of interest, with this compound serving as a benchmark for method performance for mid-range alkanes.

Table 1: Example Protocol for Extraction Using this compound in Biological Matrix Analysis

Matrix effects pose a significant challenge in quantitative analysis, particularly in complex environmental and biological samples. These effects arise from co-extracted compounds that can either suppress or enhance the ionization of target analytes in the mass spectrometer source, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these interferences.

Because this compound is chemically identical to its native counterpart (n-tetradecane) and has a very similar retention time, it co-elutes from the chromatography column with the analyte. Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement at the same moment in the MS source. Since quantification is based on the ratio of the analyte signal to the internal standard signal, the matrix effects are effectively canceled out. This ensures that the calculated concentration of the analyte remains accurate despite variations in matrix composition between different samples or inconsistencies in instrument performance. This approach is fundamental for achieving reliable data in challenging matrices like oil spill samples or biological tissues where interfering substances are abundant.

Table 2: Principle of Matrix Effect Mitigation Using an Isotope-Labeled Internal Standard

Contribution to Analytical Standardization and Quality Assurance Frameworks

This compound is a vital component in the framework of analytical standardization and quality assurance (QA). As a high-purity, stable isotope-labeled internal standard, it enables laboratories to achieve high levels of accuracy and precision in hydrocarbon analysis. The use of internal standards is a cornerstone of robust analytical methodologies, ensuring that the entire analytical system—from sample preparation to final detection—is performing correctly.

In quality assurance frameworks, this compound is used to:

Correct for Variability: It compensates for unavoidable variations in sample extraction efficiency, sample volume, and instrument response, leading to more reliable and reproducible results.

Enable Accurate Quantification: By establishing a consistent internal reference point within each sample, it allows for precise quantification based on relative response factors, which is more robust than external calibration alone.

Validate Method Performance: During the validation of new analytical methods, deuterated standards are used to assess critical parameters such as recovery, precision, and accuracy across different concentration levels and matrices.

Ensure Data Defensibility: In regulated environmental testing, such as monitoring petroleum contamination, the use of internal standards like this compound is often stipulated by standard methods (e.g., from the EPA) to ensure the data is legally defensible.

By incorporating this compound into analytical protocols, laboratories can ensure their results are consistently fit for purpose and meet the stringent requirements of internal quality control and external accreditation bodies.

Structural and Intermolecular Interaction Studies Utilizing N Tetradecane D30

Small-Angle Neutron Scattering (SANS) Investigations

Small-Angle Neutron Scattering (SANS) is a technique that probes structures on length scales ranging from 1 nm to over 100 nm, making it ideal for studying the molecular and supramolecular organization of materials. nih.gov The distinct neutron scattering lengths of hydrogen and deuterium (B1214612) are exploited in SANS to achieve contrast variation, a method where specific components in a mixture can be made "visible" or "invisible" to neutrons. nih.govnist.govaip.org

SANS measurements are effectively employed to determine the distribution of molecules in mixtures composed of hydrogenous and deuterated species. researchgate.netdntb.gov.uaresearchgate.netresearchgate.net This approach is particularly valuable because the isotopically labeled molecules are chemically identical, ensuring that the observed scattering arises solely from the isotopic contrast rather than chemical differences. researchgate.netdntb.gov.uaresearchgate.net While extensively applied in polymer science, SANS studies on small molecules, such as solvents, are also being conducted. researchgate.netdntb.gov.ua

For instance, SANS measurements have been performed on mixtures of linear alkane n-tetradecane (C₁₄H₃₀) and n-tetradecane-d30 (C₁₄D₃₀) prepared at various volume fractions. researchgate.netdntb.gov.uaresearchgate.net Analysis of these data within a polymer scattering framework has shown good agreement between experimental results and theoretical predictions. researchgate.net In such mixtures, even in the absence of aggregation, the isotopic contrast between hydrogenated and deuterated tetradecane (B157292) molecules leads to observable scattering objects at the molecular length scale, characterized by a radius of gyration of approximately 5 Å. researchgate.netresearchgate.netresearchgate.net This demonstrates the utility of this compound in mapping the spatial distribution of chemically similar but isotopically distinct components within a homogeneous liquid.

SANS investigations utilizing this compound and its hydrogenous counterpart are instrumental in determining fundamental structural parameters of alkane chains, such as the radius of gyration (R_g) and Kuhn length (L_k). These parameters provide insights into the average size and flexibility of the molecular chains in a given environment.

Analysis of SANS data from mixtures of n-tetradecane (C₁₄H₃₀) and this compound (C₁₄D₃₀), interpreted within a polymer scattering framework, has yielded specific values for these parameters. researchgate.netresearchgate.netacs.org The radius of gyration (R_g) for n-tetradecane was determined to be 6.5 Å, while its Kuhn length (L_k), which can also be described as the persistence length or average segment length, was found to be 11.2 Å. researchgate.netresearchgate.netacs.orguc.edu The Kuhn length of n-tetradecane, at 11.2 Å, is notably comparable to, or slightly smaller than, the Kuhn lengths of classic polymers like polyethylene (B3416737) (15.4 Å) or polydimethylsiloxane (B3030410) (15.6 Å), indicating similar chain flexibility characteristics. acs.orguc.edu The radius of gyration is a particularly meaningful parameter as it intuitively represents the size of a molecular coil and is directly accessible through experimental SANS data. yale.edu

Determined Structural Parameters for n-Tetradecane (Note: This table is presented in a static format. In an interactive environment, the data could be sortable, filterable, or linked to graphical representations.)

ParameterValue (Å)Reference
Radius of Gyration (R_g)6.5 researchgate.netresearchgate.netacs.orguc.edu
Kuhn Length (L_k)11.2 researchgate.netresearchgate.netacs.orguc.edu

The principles of SANS, particularly the use of deuterated analogs like this compound, have been extensively and successfully applied in polymer science. nist.govresearchgate.netdntb.gov.uaresearchgate.net Selective deuteration allows researchers to observe the configuration of a single type of polymer chain within a bulk polymer blend by deuterating only the chains of interest in an otherwise protonated system. nist.gov This capability provides unique insights into polymer conformations and interactions in complex mixtures.

Beyond polymers, SANS with deuterated compounds is also applied to homogeneous liquid systems. For instance, it can provide valuable information on the conformation and thermodynamic properties of individual solutes, such as polymer additives and waxes, when they are soluble in liquid alkanes at elevated temperatures. nist.gov The strong scattering contrast achievable between hydrogenated surfactant alkyl chains and deuterated solvents, such as this compound, is leveraged in SANS studies. An example includes the investigation of self-assembled structures, such as lead oleate (B1233923) precursors in this compound solutions, where the solvent provides a clear background for observing the solute's structure. rsc.org

Neutron Diffraction Studies in Ordered Molecular Assemblies

Neutron diffraction is a complementary technique to SANS, providing higher resolution structural information, particularly useful for ordered systems like molecular assemblies. nist.gov Its sensitivity to isotopic differences, especially between hydrogen and deuterium, makes it an invaluable tool for characterizing the precise arrangement of molecules within these ordered structures. nih.govaip.org

Neutron diffraction, often employing deuterated alkanes like perdeuterated tetradecane-d30, is critical for characterizing the phase behavior of lipids and understanding how alkanes incorporate into and affect the structure of biological membranes. aip.orgnist.govresearchgate.netnist.gov The ability to distinguish hydrogen from deuterium allows for the precise localization of components within the membrane. nih.govaip.org

Long-chain alkanes, including tetradecane, have been shown to influence the phase transition temperatures of phospholipids, such as dimyristoyl phosphatidylcholine and dipalmitoyl phosphatidylcholine. researchgate.netnii.ac.jpnih.gov Their incorporation tends to enhance the structural order within the gel phase of phospholipid membranes. researchgate.netnii.ac.jp Neutron scattering length density profiles, derived from experiments comparing hydrogenated and deuterated alkanes, have provided strong evidence for the incorporation of alkanes into the mid-plane of lipid membranes. researchgate.netnih.gov Furthermore, studies have indicated that the presence of n-alkanes can lead to a decrease in the coupling between the two leaflets of a lipid bilayer, with longer alkanes preferentially concentrating at the central plane and thereby reducing the physical interaction between the leaflets. nih.govtsukuba.ac.jp

Neutron diffraction is also extensively used for the detailed analysis of molecular packing and the observation of structural transitions, including those occurring in nonlamellar lipid phases. nist.govnist.govresearchgate.net This technique allows for the investigation of the structure of lipids in various phases, such as the hexagonal (HII) phase, and the impact of incorporated molecules like tetradecane on these structures. nist.gov

By measuring diffraction intensities, often through varying the D₂O/H₂O ratio to manipulate scattering contrast, researchers can solve the phase problem and construct neutron scattering length density distributions. This enables a precise elucidation of molecular packing arrangements within these complex phases. nist.govnist.gov Research has demonstrated that alkanes, when incorporated into protomembranes, can increase the packing density of lipids within lipid droplets and contribute to shifting membrane stability to higher temperatures. researchgate.netmdpi.com Moreover, neutron diffraction studies can explore the crystallization properties of n-alkanes within lipid membranes. These studies reveal that alkanes may crystallize if their melting point is sufficiently above the main transition temperature of the lipid membrane, or they may become trapped within the lipid gel phase if the temperature difference is too small. acs.org

Environmental Research and Tracer Studies Incorporating N Tetradecane D30

Atmospheric Chemistry and Air Quality Research

In atmospheric chemistry, N-Tetradecane-D30 is instrumental in understanding the composition, sources, and transformations of organic pollutants that impact air quality.

Measurement and Monitoring of Anthropogenic Organic Compounds in Gaseous and Particulate Phases

Anthropogenic organic compounds are pervasive in the atmosphere and can significantly influence climate and human health ethz.ch. This compound is frequently employed as an internal standard in advanced analytical techniques like gas chromatography coupled with mass spectrometry (GC-MS) or time-of-flight mass spectrometry (GC×GC-TOFMS) for the measurement and monitoring of these compounds ethz.chbham.ac.uk. For instance, in studies characterizing emissions from aircraft engines, this compound has been used as an internal standard to quantify C2-C14 hydrocarbons in the exhaust ethz.ch. Its application ensures the accuracy of measurements by normalizing for variations in instrument response and sample recovery bham.ac.uk.

Source Apportionment Methodologies for n-Alkanes in Atmospheric Particulate Matter

N-alkanes are a significant class of organic compounds found in atmospheric particulate matter (PM), originating from both anthropogenic sources (e.g., fossil fuel combustion, petroleum residues, biomass burning) and biogenic sources (e.g., higher plant waxes, bacteria) semanticscholar.orgcopernicus.org. Their stable nature allows them to serve as indicators for the origins and long-range transport of aerosols semanticscholar.org.

This compound is widely used as a surrogate standard in the extraction and analysis of n-alkanes from atmospheric particulate matter filters semanticscholar.org. Prior to extraction, this compound, along with other deuterated alkanes like n-tricosane-d48 (B1459248) and n-hexatriaconta-d74, is spiked into the filters. This allows for the determination of extraction efficiencies and provides a basis for correcting the measured concentrations of native n-alkanes semanticscholar.org.

Table 1: Surrogate Standard Recoveries in Atmospheric Particulate Matter Analysis

Surrogate StandardRecovery Range (%) semanticscholar.org
This compound63.7 – 116
N-Tricosane-d4863.7 – 116
N-Hexatriaconta-d7463.7 – 116

Research utilizing this compound as a surrogate has provided valuable insights into the concentrations and sources of n-alkanes in urban atmospheres. For example, a study in the Yangtze River Delta, China, reported average concentrations of total n-alkanes (C16–C40) and the estimated contributions from higher plant wax in different cities semanticscholar.org.

Table 2: Average n-Alkane Concentrations and Plant Wax Contributions in PM2.5 (2014-2015) semanticscholar.org

CityAverage Σn-alkanes (ng m⁻³)Annual Average Higher Plant Wax Contribution (%)
Shanghai (SH)97.4 ± 73.947.5
Nanjing (NJ)83.8 ± 57.150.1
Ningbo (NB)187.1 ± 87.134.5

Such data, facilitated by the use of internal standards like this compound, are critical for source apportionment models, which identify major contributors to atmospheric pollution, such as vehicle emissions and coal combustion copernicus.orgnih.gov.

Investigation of Volatile Organic Compounds (VOCs) Emitted from Various Sources

Volatile Organic Compounds (VOCs) are emitted from a wide array of sources, including industrial processes, vehicle exhausts, and even common materials like plastic packaging frontiersin.orgnih.gov. These compounds are significant air pollutants that can affect human health and contribute to atmospheric chemical reactions ethz.chcopernicus.org. This compound's role in this context is primarily as a reliable internal standard for the accurate quantification of VOCs in complex environmental samples guidechem.comisotope.com. Its use ensures the precision of analytical measurements, which is vital for understanding emission profiles and the environmental impact of various VOC sources.

Studies on the Formation and Characterization of Oxidation Products from Aromatic Hydrocarbons

Aromatic hydrocarbons are recognized as important anthropogenic precursors for secondary organic aerosol (SOA) formation in the atmosphere bham.ac.uk. Their oxidation in the atmosphere, involving reactions with hydroxyl radicals (OH), ozone (O3), and nitrate (B79036) radicals (NO3), leads to the formation of a complex array of less volatile products bham.ac.uk. This compound is employed as an internal standard in these studies to ensure the accurate quantification of both the parent aromatic hydrocarbons and their oxidation products. For example, in investigations into the oxidation products of sesquiterpenes (a class of biogenic hydrocarbons), this compound has been utilized as an internal standard to normalize the measured concentrations of these compounds scispace.comcopernicus.orgcopernicus.org. This application is crucial for precisely tracking the transformation pathways and yields of secondary pollutants in atmospheric simulation chambers and field campaigns bham.ac.uk.

Hydrocarbon Biogeochemistry in Aquatic and Terrestrial Systems

This compound is also a valuable tracer in understanding the cycling and fate of hydrocarbons in water, soil, and sediment environments.

Quantitative Analysis of Hydrocarbons in Water, Soil, and Sediment Samples

The quantitative analysis of hydrocarbons in aquatic and terrestrial systems is essential for assessing environmental contamination and understanding natural biogeochemical processes. This compound is routinely incorporated as a deuterated internal standard in GC-MS methods for the precise quantification of various hydrocarbons in water, soil, and sediment samples researchgate.net. This is particularly important because natural hydrocarbons, such as n-C17 and pristane (B154290), can be present in biota and environmental matrices, making accurate differentiation and quantification of anthropogenic inputs challenging without internal standards researchgate.net.

The selection of this compound, alongside other deuterated n-alkanes (e.g., n-dodecane-d26, n-pentadecane-d32, n-hexadecane-d34, n-eicosane-d42, n-tetracosane-d50, n-triacontane-d62), allows for comprehensive analysis across a wide range of hydrocarbon chain lengths researchgate.net. These standards are spiked into samples, such as trout muscle tissue, before extraction and analysis to account for matrix effects and ensure accurate recovery and quantification of target compounds researchgate.net.

Table 3: Deuterated Internal Standards Used in Hydrocarbon Analysis researchgate.net

Compound NameMolecular Formula
n-Dodecane-d26C12D26
This compoundC14D30
n-Pentadecane-d32C15D32
n-Hexadecane-d34C16D34
n-Eicosane-d42C20D42
n-Tetracosane-d50C24D50
n-Triacontane-d62C30D62

Studies on the environmental fate of n-tetradecane (the unlabeled analogue) indicate its significant partitioning to sediment and soil, highlighting the importance of accurate measurement in these compartments europa.eu.

Table 4: Multimedia Distribution of n-Tetradecane europa.eu

Environmental CompartmentDistribution (%)
Air4.25
Water0.61
Soil7.83
Sediment87.31

This distribution profile underscores why this compound is a relevant tracer for understanding hydrocarbon movement and accumulation in aquatic and terrestrial environments.

Isotopic Tracer Studies for Elucidating Hydrocarbon Degradation Pathways (e.g., Anaerobic Biodegradation)

Isotopic tracer studies utilizing compounds like this compound are instrumental in understanding the intricate pathways of hydrocarbon degradation in various environmental settings. Hydrogen isotopes, in particular, exhibit greater fractionation during natural processes compared to carbon isotopes, making them highly effective for tracking modifications of petroleum contaminants nih.gov.

Research into the biodegradation of n-alkanes, a significant component of crude oil, reveals that degradation rates generally decrease with increasing hydrocarbon chain length nih.govdokumen.pub. Studies on aerobic biodegradation have demonstrated that lower molecular weight n-alkanes, such as n-C15 to n-C18, undergo substantial isotopic fractionation, exhibiting approximately 12-25‰ deuterium (B1214612) enrichment nih.gov. This significant isotopic shift makes these compounds valuable for monitoring in-situ bioremediation processes nih.gov. Conversely, longer-chain alkanes (n-C19 to n-C27) show less deuterium enrichment, typically less than 5‰, rendering them more suitable as tracers for identifying the source of oil contamination nih.gov.

Beyond aerobic processes, this compound and similar deuterated alkanes contribute to understanding anaerobic biodegradation pathways. Anaerobic microorganisms, often sourced from chronically hydrocarbon-contaminated marine sediments, have demonstrated the ability to degrade a wide range of crude oil components, including long-chain n-alkanes (C15-C34) dss.go.th. Under sulfate-reducing conditions, almost complete removal of n-alkanes from weathered oil has been observed within 201 days of incubation dss.go.th. The mineralization of these alkanes has been confirmed through experiments using 14C-labeled octacosane, where 97% of the radioactivity was recovered as 14CO2, indicating extensive degradation dss.go.th.

The application of high-throughput "omics" techniques, including genomics, metagenomics, metatranscriptomics, and metaproteomics, is advancing the understanding of anaerobic hydrocarbon biodegradation researchgate.net. These approaches enable the identification of individual biodegrading microorganisms, the characterization of hydrocarbon-degrading microbial communities, and the elucidation of complex metabolic pathways and interspecies interactions at contaminated sites researchgate.net.

Table 1: Isotopic Fractionation and Biodegradation Trends of n-Alkanes

n-Alkane Chain LengthBiodegradation Rate (General Trend)Isotopic Fractionation (Deuterium Enrichment)Application in Tracer Studies
Shorter Chains (e.g., n-C15 to n-C18)Faster nih.govdokumen.pubSignificant (12-25‰) nih.govMonitoring in-situ bioremediation nih.gov
Longer Chains (e.g., n-C19 to n-C27)Slower nih.govdokumen.pubRelatively stable (<5‰) nih.govOil-source identification nih.gov
Long Chains (C15-C34)Degradable under anaerobic conditions dss.go.thNot specifically quantified for D30, but mineralization observed dss.go.thElucidating anaerobic degradation pathways dss.go.th

Methodologies for Monitoring Environmental Contaminants and Characterizing Spills

This compound plays a vital role as a deuterated internal standard in analytical methodologies for monitoring environmental contaminants and characterizing spills, particularly those involving petroleum hydrocarbons researchgate.net. Its use ensures accurate quantification of target analytes in complex environmental samples.

One prominent application is in Gas Chromatography-Mass Spectrometry (GC-MS) methods developed for quantifying hydrocarbons in biological tissues, such as fish muscle, following oil spills researchgate.net. In such methodologies, a deuterated internal standard mix, including this compound, is spiked into the sample matrix (e.g., trout muscle tissue) prior to extraction and analysis researchgate.net. This allows for precise measurement of n-alkanes, even in the presence of various environmental weathering processes that can alter oil characteristics dokumen.pubresearchgate.net.

The development of these methods includes rigorous determination of analytical performance parameters, such as the Limit of Detection (LOD) and Limit of Quantification (LOQ). For n-alkanes ranging from n-C12 to n-C35, method LOD values have been reported between 0.44 and 9.66 µg kg-1 wet weight, while LOQ values ranged from 0.94 to 20.8 µg kg-1 wet weight researchgate.net. These robust analytical capabilities are crucial for environmental impact assessments following oil spills researchgate.net.

The detection and quantification of n-alkanes and other biomarkers using these advanced analytical techniques are essential for confirming oil spill occurrences and identifying the presence of associated contaminants like polycyclic aromatic hydrocarbons (PAHs) in marine life researchgate.net. Integrated marine environmental monitoring programs increasingly combine both chemical and biological measurements to provide a comprehensive assessment of environmental quality and to guide remediation strategies figshare.com.

Table 2: Method Limit of Detection (LOD) and Limit of Quantification (LOQ) for n-Alkanes in Fish Muscle Tissue (based on 7g sample size)

n-Alkane Carbon Chain LengthLOD (µg kg-1 wet weight)LOQ (µg kg-1 wet weight)
n-C12 to n-C35 (range)0.44 - 9.66 researchgate.net0.94 - 20.8 researchgate.net

Emerging Research Frontiers and Future Perspectives for N Tetradecane D30

Development of Novel Analytical Methodologies and Instrumentation for Deuterated Compounds

The increasing demand for precise quantitative analysis has spurred the development of novel analytical methodologies and instrumentation specifically tailored for deuterated compounds like N-Tetradecane-D30. Deuterated compounds are indispensable as internal standards in various analytical techniques, significantly enhancing the accuracy and reproducibility of measurements in complex matrices. nih.govresolvemass.caacs.orgnih.gov

Mass spectrometry (MS), particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), heavily relies on deuterated standards for calibration and quantification. resolvemass.caacs.org Advances in GC-MS, such as large-volume injection (LVI-GC-MS), have improved sensitivity and specificity, enabling the identification and quantification of trace organic compounds. The use of deuterated internal standards in LVI-GC-MS protocols helps correct for variable analyte recovery influenced by sample size, matrix effects, and ion source variability, leading to more reliable and transferable quantitative results. nih.govresearchgate.net However, challenges can arise from interferences when simultaneously using deuterated and carbon-13 labeled standards in GC-MS, where fragments from deuterated compounds might overlap with the molecular ions of carbon-13 standards. This issue can be mitigated by employing high-resolution mass spectrometry (HR-MS) with resolutions of 35,000 or better. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy also benefits from advancements in deuterated compound analysis. For highly deuterated compounds with deuterium (B1214612) enrichment greater than 98 atom%, conventional proton NMR (¹H-NMR) analysis faces limitations due to weak residual proton signals. Deuterium NMR (²H-NMR or D-NMR) emerges as an appealing alternative for structure verification and enrichment determination in such cases. D-NMR experiments can be performed with minimal instrument modification and allow the use of non-deuterated solvents, yielding clean spectra where only the deuteron (B1233211) signal is observed. sigmaaldrich.com High-resolution mass spectrometry (HR-MS), particularly electrospray ionization-high-resolution mass spectrometry (ESI-HRMS), is also crucial for rapidly characterizing the isotopic purity and structural integrity of deuterium-labeled organic compounds, even at nanogram levels, and for monitoring hydrogen-deuterium exchange reactions. rsc.orgresearchgate.net

Specialized instrumentation, such as the DLS series mass spectrometers, is being developed for high-sensitivity residual gas analysis in applications like fusion research. These systems provide sub-ppm detection of hydrogen isotopes and deuterated compounds, showcasing the ongoing innovation in analytical tools for these materials. hidenanalytical.com

Integration of this compound Data with Advanced Computational Modeling and Simulation Approaches

The integration of experimental data from this compound and other deuterated compounds with advanced computational modeling and simulation approaches is a critical frontier for understanding and predicting their behavior. Computational models play a pivotal role in predicting the effects of deuterium substitution on molecular properties, including bond strength, molecular stability, and interactions with biological targets. alfa-chemistry.com

Molecular dynamics (MD) simulations are extensively used to investigate the behavior of deuterated hydrocarbons. These simulations can explore phenomena such as sputtering during graphite (B72142) exposure to deuterium ions osti.gov, hydrocarbon interactions with plasma-facing walls researchgate.net, and the molecular dynamics in liquid crystal systems with selectively deuterated components. tandfonline.com Such studies provide insights into the altered vibrational frequencies and enhanced stability of deuterated materials compared to their protonated counterparts. resolvemass.camdpi.com

Computational tools are also being developed to predict various spectroscopic properties of deuterated compounds. For instance, automated computational workflows can predict Boltzmann-averaged spectra, including NMR predictions for partly deuterated compounds, aiding in the characterization and structural elucidation of complex molecules. schrodinger.com In the context of deuterated drug design, computational models enable pharmacokinetic simulations to predict the effects of deuterium on drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as virtual screening to evaluate multiple substitution scenarios rapidly and cost-effectively before synthesis. alfa-chemistry.com

Furthermore, computational approaches are vital for evaluating the isotopic enrichment and structural integrity of deuterium-labeled compounds, often in conjunction with experimental techniques like HR-MS and NMR. rsc.org Hybrid quantum-classical computational methods are also emerging for designing synthesizable deuterated emitters with desirable quantum efficiencies, highlighting the cutting-edge application of computational chemistry in optimizing deuterated materials for specific functionalities. researchgate.net

Potential Contributions of this compound in Multi-Omics Research Methodologies for Quantitative Analysis

This compound and other deuterated compounds are poised to make significant contributions to multi-omics research methodologies, particularly in quantitative analysis. Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, enabling the precise measurement of protein and metabolite abundances in complex biological systems. ckgas.comsilantes.combiosyn.comresearchgate.net

In these fields, deuterated compounds serve as essential internal standards for mass spectrometry-based quantitative analysis. acs.orgckgas.comsilantes.combiosyn.comresearchgate.netotsuka.co.jp Their distinct isotopic signatures allow for accurate peak identification and quantification, improving the accuracy and reliability of protein and metabolite quantification. resolvemass.ca The principle involves comparing peak intensities of isotope pairs, where one is enriched with stable heavy isotopes like ²H, ¹³C, ¹⁵N, or ¹⁸O. silantes.com

Stable isotope labeling techniques are crucial for studying metabolic pathways and turnover rates of biological molecules, including proteins, peptides, and other biomolecules. biosyn.com Methods such as Stable Isotope Labeling with Amino acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), Tandem Mass Tags (TMT), and Isotope-Coded Affinity Tagging (ICAT) all rely on the incorporation of stable isotopes to achieve quantitative results. ckgas.comsilantes.comresearchgate.net For example, SILAC involves growing cells in media containing heavy isotopes of essential amino acids, which are then incorporated into proteins, allowing for clear distinction and comparison between different samples. ckgas.comsilantes.com The ability of deuterated compounds to act as stable isotope tracers is vital in pharmacokinetic studies, helping researchers understand how drugs and other compounds are absorbed, distributed, metabolized, and excreted in biological systems.

Future Directions in Deuterated Compound Synthesis and Purity Enhancement

Future advancements in deuterated compound synthesis and purity enhancement are critical to meet the growing demand for these specialized materials. Recent years have seen significant breakthroughs in efficient deuterium labeling methodologies, including hydrogen-deuterium exchange (HIE), reductive deuteration, and dehalogenative deuteration. nih.govresearchgate.netrsc.orgresearchgate.netscielo.org.mx These methods aim for selective deuterium incorporation and often involve the use of catalysts such as palladium or platinum. resolvemass.caresearchgate.net

The development of novel catalysts and techniques for selective deuterium incorporation is an active area of research. For instance, photochemical deuteration strategies are emerging as a promising field, often allowing for the late-stage deuteration of complex structures like drug molecules and natural products. rsc.org Efforts are also focused on developing more cost-effective and efficient synthesis methods to make deuterated compounds more accessible for widespread research and industrial applications.

Facilities specializing in chemical deuteration are equipped for the synthesis, purification, and characterization of deuterated molecules on various scales, from method development to large-scale production. These facilities often utilize hydrothermal Parr reactors for hydrogen-deuterium exchange reactions and employ a suite of analytical instruments for characterization, including multinuclear NMR spectroscopy (¹H, ²H, ¹³C) and mass spectrometry (MS) to confirm purity and determine deuteration levels at different molecular sites. ansto.gov.auansto.gov.au The determination of isotopic purity is paramount, and techniques like ESI-HRMS are proving invaluable for rapid and highly sensitive characterization. rsc.orgresearchgate.net

Innovations in synthesis include the development of novel flow synthesis systems for deuterium-labeled compounds. These systems offer advantages such as low environmental impact, ambient pressure and room temperature reactions, and high reaction performance (e.g., 80-99% deuterium introduction and 80-98% yield). Such systems can contribute significantly to the research, development, and manufacturing stages of pharmaceuticals, allowing for the consideration of high-performance deuterated drugs. bionauts.jp The market for deuterated compounds is experiencing rapid expansion, driven by a rising focus on high-purity isotope applications and deuterated drugs, leading to increased investments in production capacity and purity enhancement technologies. globalgrowthinsights.com

Q & A

Q. What are the optimal methods for synthesizing N-Tetradecane-D30 with high isotopic purity?

this compound is typically synthesized via catalytic deuteration using deuterium gas (D₂) over platinum or palladium catalysts. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the deuterated compound. Isotopic purity (>98 atom% D) is confirmed using nuclear magnetic resonance (¹H/²H NMR) and high-resolution mass spectrometry (HRMS) .

Q. How should this compound be handled and stored to maintain stability in laboratory settings?

Store in chemically inert, airtight containers under argon at temperatures ≤-20°C to minimize isotopic exchange and oxidative degradation. Use personal protective equipment (PPE) such as nitrile gloves and safety goggles during handling. Avoid contact with strong oxidizers and ensure ventilation to prevent inhalation risks .

Q. Which analytical techniques are most effective for characterizing deuterium distribution in this compound?

Deuterium distribution is assessed using ²H NMR spectroscopy to identify positional deuteration and isotope ratio mass spectrometry (IRMS) to quantify isotopic abundance. Cross-validation with gas chromatography-mass spectrometry (GC-MS) ensures accuracy in detecting non-deuterated impurities .

Advanced Research Questions

Q. How do isotopic impurities in this compound impact kinetic isotope effect (KIE) studies in hydrocarbon reaction mechanisms?

Non-deuterated contaminants (e.g., protiated tetradecane) can artificially reduce observed KIE values by introducing competing reaction pathways. Mitigate this by quantifying impurities via HPLC-MS and incorporating correction factors into kinetic models. Control experiments with fully protiated and deuterated analogs are critical for baseline comparisons .

Q. What experimental design considerations are essential when using this compound as an internal standard in lipidomics or environmental tracer studies?

Ensure matrix-matched calibration curves to account for ionization suppression in mass spectrometry. Optimize chromatographic conditions (e.g., column temperature, mobile phase) to resolve this compound from co-eluting analytes. Validate method robustness using inter-laboratory reproducibility tests .

Q. How can researchers resolve contradictions in deuterium incorporation data obtained from different analytical platforms?

Apply multivariate statistical analysis (e.g., principal component analysis) to integrate datasets from NMR, MS, and IR spectroscopy. Use bootstrapping or Monte Carlo simulations to quantify measurement uncertainties and identify systematic biases. Transparent reporting of instrument parameters (e.g., NMR pulse sequences, MS ionization modes) enhances cross-study comparability .

Q. What safety protocols are critical when scaling up this compound synthesis for large-volume experiments?

Implement explosion-proof equipment for deuteration reactions under high-pressure D₂. Conduct hazard operability (HAZOP) assessments to identify risks related to exothermic side reactions. Establish emergency containment procedures for spills, including inert adsorbents (e.g., vermiculite) and neutralization protocols for accidental releases .

Methodological and Data Analysis Questions

Q. How should researchers statistically analyze batch-to-batch variability in this compound isotopic purity?

Use analysis of variance (ANOVA) to compare purity across synthesis batches, followed by Tukey’s post-hoc test to identify outliers. Control charts (e.g., X-bar and R charts) monitor process stability over time. Report confidence intervals (95% CI) to quantify uncertainty in purity measurements .

Q. What strategies improve the reproducibility of deuterium tracing experiments using this compound in metabolic flux studies?

Standardize cell culture conditions (e.g., media composition, incubation time) to minimize biological variability. Use isotopically labeled internal standards (e.g., D₃-leucine) to correct for extraction efficiency. Perform triplicate measurements with blinded sample analysis to reduce observer bias .

Ethical and Reporting Standards

Q. How can researchers ensure ethical compliance when using this compound in environmental toxicity studies?

Adhere to OECD guidelines for aquatic toxicity testing (e.g., OECD 203 for fish acute toxicity) and report LC₅₀ values with 95% CIs. Include negative controls (e.g., solvent-only exposures) and disclose funding sources or conflicts of interest in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.